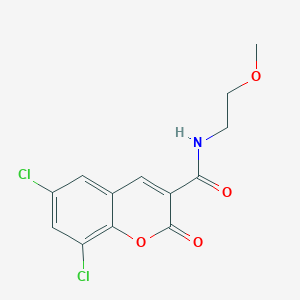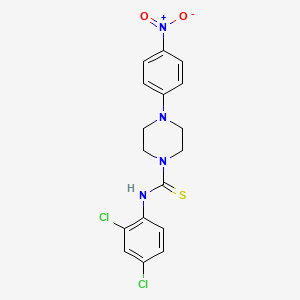![molecular formula C19H27NO B3963580 1-[(diisobutylamino)methyl]-2-naphthol](/img/structure/B3963580.png)
1-[(diisobutylamino)methyl]-2-naphthol
Descripción general
Descripción
1-[(Diisobutylamino)methyl]-2-naphthol, commonly known as DIAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIAN is a fluorescent dye that has been used in various biochemical and physiological studies, particularly in the field of neuroscience.
Mecanismo De Acción
DIAN binds to intracellular proteins, particularly those involved in the regulation of calcium ions. It has been shown to selectively bind to the endoplasmic reticulum (ER) and Golgi apparatus, which are important organelles involved in calcium signaling. DIAN has been shown to increase the release of calcium from the ER, leading to an increase in intracellular calcium concentration and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
DIAN has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to enhance synaptic transmission and plasticity in neurons, improve cardiac function, and inhibit cancer cell proliferation. DIAN has also been shown to induce oxidative stress and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIAN in lab experiments is its high sensitivity and selectivity for calcium ions. It allows for precise imaging and tracking of calcium signaling in cells and tissues. However, one of the limitations of using DIAN is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is required to minimize any potential toxic effects.
Direcciones Futuras
There are several future directions for research on DIAN. One area of interest is the development of new fluorescent dyes with improved properties, such as higher brightness and better photostability. Another area of interest is the application of DIAN in the study of other biological systems, such as the immune system and microbiome. Additionally, further investigation is needed to fully understand the mechanism of action of DIAN and its potential therapeutic applications.
Conclusion
In conclusion, DIAN is a fluorescent dye that has been widely used in scientific research for imaging and tracking of neuronal activity. It has unique properties that make it useful for investigating various biological systems. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
DIAN has been widely used in scientific research as a fluorescent dye for imaging and tracking of neuronal activity. It has been used in various studies to investigate the function of neurons in the brain, including synaptic transmission, neuronal plasticity, and neural circuitry. DIAN has also been used in studies of other biological systems, such as the cardiovascular system and cancer cells.
Propiedades
IUPAC Name |
1-[[bis(2-methylpropyl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14(2)11-20(12-15(3)4)13-18-17-8-6-5-7-16(17)9-10-19(18)21/h5-10,14-15,21H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPITNTXXGOCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=CC=CC=C21)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methyl)amino]ethyl 4-fluorobenzoate hydrochloride](/img/structure/B3963521.png)

![2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3963525.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}methioninate](/img/structure/B3963531.png)
![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3963533.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3963567.png)
![N-[(4-fluorophenyl)sulfonyl]norvaline](/img/structure/B3963570.png)
![methyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3963583.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3963588.png)
![diallyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3963593.png)